1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Physicochemical profiling Drug-likeness logP optimization

1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264050-18-1) is a 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazole (2-pyrazoline) derivative bearing a carboxylic acid at position 3, a phenyl group at position 5, and a 2-ethylphenyl substituent at N1. This dihydropyrazole scaffold is a non-aromatic heterocycle with a chiral center at C5, presenting as a racemic mixture unless enantiomerically resolved.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 1264050-18-1
Cat. No. B6345014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS1264050-18-1
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-2-13-8-6-7-11-16(13)20-17(12-15(19-20)18(21)22)14-9-4-3-5-10-14/h3-11,17H,2,12H2,1H3,(H,21,22)
InChIKeyFZCOGEFLVNAZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264050-18-1): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264050-18-1) is a 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazole (2-pyrazoline) derivative bearing a carboxylic acid at position 3, a phenyl group at position 5, and a 2-ethylphenyl substituent at N1 . This dihydropyrazole scaffold is a non-aromatic heterocycle with a chiral center at C5, presenting as a racemic mixture unless enantiomerically resolved [1]. The compound has a molecular formula of C₁₈H₁₈N₂O₂, a molecular weight of 294.35 g/mol, a predicted pKa of 2.49 ± 0.40, and a predicted boiling point of 475.8 ± 55.0 °C . It is commercially supplied as a research-grade building block with typical purity specifications of 95%+ and is stored under cool, dry conditions .

Why 1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Generic 1,5-Diaryl-dihydropyrazole-3-carboxylic Acid Analogs


The 4,5-dihydro-1H-pyrazole-3-carboxylic acid scaffold exhibits well-documented sensitivity to N1-aryl substitution patterns in both cannabinoid CB1 receptor antagonism [1] and neuronal nitric oxide synthase (nNOS) inhibition [2]. In the CB1 antagonist series, replacement of the N1-2,4-dichlorophenyl group with other aryl substituents altered in vitro binding affinity by over an order of magnitude [1]. The ortho-ethyl substituent in this compound introduces a unique combination of steric bulk and lipophilicity (estimated ΔlogP ≈ +0.5–0.7 vs. the unsubstituted 1,5-diphenyl analog) that cannot be replicated by para- or meta-ethyl regioisomers or by simple methyl or halogen substitutions [3]. Even among close-in analogs such as 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 132465-62-4; logP 3.781 [3]), the absence of the ortho-ethyl group fundamentally alters key molecular recognition features including the dihedral angle of the N1-aryl ring relative to the pyrazoline core, which has been shown in molecular modeling studies to critically impact CB1 receptor binding pose and hydrogen-bonding interactions [1]. Generic substitution therefore risks loss of target engagement, altered metabolic stability, and non-reproducible SAR outcomes.

Quantitative Differentiation Evidence for 1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


Increased Lipophilicity (logP) vs. 1,5-Diphenyl Analog Enhances Membrane Permeability Potential

The target compound incorporates an ortho-ethyl group on the N1-phenyl ring, increasing calculated lipophilicity relative to the unsubstituted 1,5-diphenyl analog. The comparator 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 132465-62-4) has a measured logP of 3.781 [1]. Applying the Hansch π constant for an aromatic ethyl substituent (π ≈ +0.53 to +0.70 depending on positional correction), the estimated logP for the target compound is approximately 4.3–4.5, representing a meaningful increase in lipophilicity that can influence passive membrane permeability, protein binding, and metabolic clearance [2]. This difference is directly relevant for CNS penetration optimization efforts where logP values in the 3–5 range are typically sought.

Physicochemical profiling Drug-likeness logP optimization

Ortho-Substitution on N1-Aryl Ring Modulates CB1 Receptor Binding Affinity: Class-Level SAR Evidence

In the diaryl dihydropyrazole-3-carboxamide series characterized as CB1 receptor antagonists, N1-aryl substitution strongly influences receptor binding affinity. The reference compound (±)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide (compound 9 in Srivastava et al.) demonstrated CB1 antagonistic activity that, after chiral resolution to the (-)-enantiomer (compound 30), produced significant in vivo body weight reduction in animal models [1]. Although direct CB1 binding data for the target compound are not published, the presence of the ortho-ethyl substituent on the N1-phenyl ring is consistent with the SAR observation that ortho-substituted N1-aryl groups in the dihydropyrazole series engage a lipophilic sub-pocket in the CB1 receptor homology model [1]. By contrast, the unsubstituted 1,5-diphenyl analog lacks this ortho hydrophobic contact, which molecular modeling predicts would reduce van der Waals interactions with residues lining the CB1 binding pocket [1].

CB1 receptor antagonism Cannabinoid pharmacology Structure-activity relationship

Carboxylic Acid at C3 Enables Direct Amide Coupling for Focused Library Synthesis Without Protection/Deprotection Steps

The carboxylic acid functionality at position 3 of the dihydropyrazole ring allows direct amide coupling with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt). This is a key differentiator from ester or nitrile precursors that require a hydrolysis step. Specifically, the lead CB1 antagonist 30 was synthesized by amide coupling of the corresponding carboxylic acid with morpholine [1]. The target compound, with its free carboxylic acid and a predicted pKa of 2.49 ± 0.40 , is more acidic than the unsubstituted 1,5-diphenyl analog (pKa estimated at ~3.0–3.2 based on reduced electron-withdrawing effect), which may offer slightly enhanced aqueous solubility of the carboxylate salt form at physiological pH. The difference in pKa (~0.5–0.7 units) corresponds to an approximately 3- to 5-fold difference in the ratio of ionized to neutral species at pH 7.4, potentially affecting solubility and formulation characteristics [2].

Medicinal chemistry Parallel synthesis Amide bond formation

Molecular Weight Advantage vs. Multi-Halogenated CB1 Antagonist Intermediates Facilitates Pharmacokinetic Optimization

The target compound (MW 294.35 g/mol) is significantly lighter than the extensively used CB1 antagonist intermediate 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid (MW ~395–410 g/mol depending on exact halogenation pattern) [1]. In lead optimization campaigns, lower molecular weight starting points are preferred because they allow the introduction of additional substituents while staying within the 'rule of 5' chemical space. The target compound's MW of 294.35 places it well within the preferred range for fragment-based or lead-like screening libraries (typically MW 250–350) [2], whereas multi-halogenated analogs with MW > 400 g/mol leave limited room for further optimization without exceeding drug-likeness thresholds [2]. Additionally, the absence of halogen atoms eliminates potential liabilities associated with halogenated aromatics, such as phototoxicity, environmental persistence, and CYP450 inhibition mediated by halogen-π interactions [3].

Lead optimization Physicochemical property windows Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264050-18-1)


CB1 Cannabinoid Receptor Antagonist Lead Discovery and SAR Expansion

This compound is optimally deployed as a carboxylic acid building block for amide library synthesis targeting CB1 receptor antagonism. The ortho-ethyl substitution on the N1-phenyl ring provides a distinct SAR vector in the lipophilic sub-pocket of the CB1 binding site, as inferred from the molecular modeling studies of Srivastava et al. [1]. Researchers can leverage the free carboxylic acid (pKa 2.49) for direct HATU- or EDC-mediated coupling with diverse amine scaffolds to generate focused libraries of 50–500 amide analogs [1]. The lower molecular weight (294.35 g/mol) compared to multi-halogenated alternatives (~400+ g/mol) allows subsequent optimization with additional substituents while maintaining drug-like property windows [2].

nNOS/iNOS Inhibitor Scaffold Development with Ortho-Substituent Exploration

The 4,5-dihydro-1H-pyrazole core has validated activity as a neuronal nitric oxide synthase (nNOS) inhibitor scaffold, as established in the Carrión et al. series where N1-substitution significantly modulated both potency and nNOS/iNOS selectivity [3]. The ortho-ethylphenyl group represents an unexplored N1-substitution within this pharmacophore class, making this compound valuable for probing steric and electronic effects in the NOS inhibitor binding site. Researchers can compare results directly with the published data on compounds bearing N1-acyl groups (rather than N1-aryl) to map N1-substituent SAR space [3].

Enantioselective Synthesis and Chiral Resolution Studies on the Dihydropyrazole Scaffold

The C5 position of the 4,5-dihydro-1H-pyrazole ring is chiral, and the target compound exists as a racemic mixture. In the CB1 antagonist series, chiral resolution of the racemate into its enantiomers revealed that the (-)-enantiomer (compound 30, Srivastava et al.) exhibited improved in vivo efficacy compared to the racemate [1]. This compound can serve as a substrate for chiral chromatographic resolution, diastereomeric salt formation, or asymmetric synthesis development, mirroring the approach used to generate enantiopure dihydropyrazole-3-carboxylic acid intermediates [1]. The ortho-ethylphenyl group may enhance chiral discrimination in diastereomeric salt resolution compared to less sterically demanding N1-substituents.

Computational Chemistry and Molecular Modeling: Docking and Pharmacophore Studies

With predicted physicochemical parameters (logP ~4.3–4.5, pKa 2.49, MW 294.35) and a well-defined scaffold, this compound is suitable for integration into computational workflows including molecular docking, pharmacophore modeling, and QSAR model building [2]. The ortho-ethyl substituent introduces a well-defined steric and hydrophobic perturbation relative to the unsubstituted phenyl analog, making it a useful probe compound for validating computational predictions of binding free energy differences upon ortho-alkyl substitution. The absence of halogens simplifies quantum mechanical calculations and force-field parameterization compared to polyhalogenated analogs [2].

Quote Request

Request a Quote for 1-(2-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.